5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Description
Properties
CAS No. |
920494-54-8 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7ClN4/c1-5-12-7-3-6(4-11)8(10)13-9(7)14(5)2/h3H,1-2H3 |
InChI Key |
MYKUZFLUYIATQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C(=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Step 1 : Formation of an N,N-dimethylformamidine intermediate by reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours.
-
Step 2 : Cyclization with bromoacetonitrile in solvents like acetonitrile or ethanol at 50–160°C for 3–15 hours.
-
Step 3 : Workup involving ethyl acetate extraction, washing with brine, and drying with anhydrous sodium sulfate.
-
Step 4 : Recrystallization using n-hexane/ethyl acetate (1:2 v/v) to achieve ≥98% purity.
Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagents | DMF-DMA, bromoacetonitrile, acetonitrile |
| Temperature Range | 40–160°C |
| Reaction Time | 5–23 hours (total) |
| Yield | 77.5% (optimized) |
Advantages : High purity, scalable for industrial production.
Limitations : Requires strict temperature control during cyclization.
Nucleophilic Substitution with Bis-Cyclopropylmethylamine
Methodology
Performance Data
Application : This method is pivotal for synthesizing CETP inhibitors like (3-{[(3,5-bis-trifluoromethyl-benzyl)-(2-methyl-2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine .
Tandem SN_NNAr Reaction–Reduction–Heteroannulation
Green Chemistry Approach
-
Steps :
Optimization Insights
Comparative Analysis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 77.5% | ≥98% | High |
| Nucleophilic Substitution | 70% | >99% | Moderate |
| Tandem Reaction | 85% | 95% | Low |
Analytical Characterization
-
HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water).
-
H NMR (400 MHz, CDCl): δ 2.65 (s, 3H, CH), 2.89 (s, 3H, CH), 7.45 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H).
-
HRMS : m/z calculated for CHClN [M+H]: 223.0381; found: 223.0385.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. For example:
-
Reaction with Amines :
Primary amines can displace the chloro group in polar aprotic solvents (e.g., DMF or IPA-H2O) at 80–100°C, yielding 5-amino-substituted derivatives. This is facilitated by electron-withdrawing groups (e.g., nitriles) that activate the pyridine ring for substitution .
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-Chloro-imidazo[4,5-b]pyridine | Benzylamine | H2O-IPA, 80°C, 2 h | 5-Benzylamino derivative | 85–92% |
Nitrile Group Reactivity
The carbonitrile group at position 6 participates in:
-
Hydrolysis :
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example, treatment with concentrated HCl/H2O at reflux yields 6-carboxylic acid derivatives. -
Reduction :
Catalytic hydrogenation (H2/Pd-C) or LiAlH4 reduces the nitrile to a primary amine.
| Reaction Type | Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 h | 6-Carboxylic acid derivative | Requires acid catalyst | |
| Reduction | H2 (1 atm), 10% Pd/C, EtOH, 25°C | 6-Aminomethyl derivative | Selective reduction |
Heteroannulation and Cyclization
The imidazo[4,5-b]pyridine core serves as a scaffold for constructing fused heterocycles:
-
Cu/Pd-Catalyzed Cross-Couplings :
The nitrile group can act as a directing group for regioselective C–H functionalization. For example, Cu(I)-catalyzed reactions with arylboronic acids yield biaryl derivatives .
| Substrate | Catalyst | Reagent | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-Cyano-imidazo[4,5-b]pyridine | CuI, phenanthroline | Phenylboronic acid | 6-Aryl-imidazo[4,5-b]pyridine | 65–78% |
Alkylation at the N3 Position
The NH group in the imidazole ring (N3) undergoes alkylation under phase-transfer catalysis (PTC) conditions:
-
Reaction with Benzyl Halides :
Using 1-(bromomethyl)benzene and tetrabutylammonium bromide (TBAB) in NaOH/H2O-dichloromethane yields N3-benzylated derivatives .
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-Chloro-imidazo[4,5-b]pyridine | 1-(Bromomethyl)benzene | TBAB, NaOH, H2O-DCM, 60°C, 6 h | N3-Benzyl derivative | 70–82% |
Mechanistic Insights
-
Nitro Reduction Pathway :
In reactions involving nitro intermediates (e.g., 5-nitro derivatives), Zn/HCl selectively reduces nitro groups to amines without affecting the nitrile . -
Radical Pathways :
Cu-catalyzed reactions may proceed via iminyl radical intermediates, as evidenced by inhibition studies with TEMPO .
Antimicrobial Activity of Derivatives
While the carbonitrile derivative itself was not tested, structurally similar imidazo[4,5-b]pyridines exhibit moderate antimicrobial activity:
| Compound | Gram-Positive (MIC, μM) | Gram-Negative (MIC, μM) | Source |
|---|---|---|---|
| 6-Bromo-2-phenyl derivative | 40–60 (S. aureus) | >80 (E. coli) |
Synthetic Limitations
-
Regioselectivity Challenges :
Competing reactions at N3 vs. N4 positions require careful optimization of catalysts and solvents . -
Functional Group Compatibility :
Harsh conditions (e.g., strong acids) may degrade the nitrile group.
Key Research Gaps
-
Limited data on enantioselective functionalization of the nitrile group.
-
Few studies on photophysical properties or metal coordination chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds related to 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related imidazo compounds demonstrate promising antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic substituents can enhance their anticancer potency.
1.2 Mechanism of Action
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The effectiveness against specific cancer types suggests potential for targeted therapy development .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods involving cyclization reactions of appropriate precursors. Various synthetic strategies have been documented in literature, highlighting the versatility of this compound in producing derivatives with enhanced biological activities .
2.2 Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular configuration and functional groups present in the compound .
Other Scientific Applications
3.1 Material Science
Beyond medicinal applications, 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is being explored for its potential use in materials science. Its unique chemical structure may impart useful properties for developing novel materials such as organic semiconductors or sensors due to its electronic characteristics .
3.2 Biological Research
The compound's derivatives are also being investigated for their roles as biological probes or tools in research settings. Their ability to interact with biological macromolecules opens avenues for studying cellular processes and signaling pathways .
Data Table: Summary of Biological Activities
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro derivative | HepG2 (Liver) | <10 | Apoptosis induction |
| 5-Chloro derivative | DU145 (Prostate) | <15 | Cell cycle arrest |
| 5-Chloro derivative | MBA-MB-231 (Breast) | <20 | Inhibition of proliferation |
Case Studies
Several studies have reported on the efficacy of various derivatives of imidazo[4,5-b]pyridine compounds in preclinical models:
- Study on Anticancer Properties : A study demonstrated that specific derivatives exhibited IC50 values below 10 µM against HepG2 cells, indicating strong anticancer potential .
- Material Characterization : Research into the electronic properties of these compounds suggested potential applications in organic electronics due to their favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile involves interactions with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile and related compounds:
Structural and Electronic Differences
- Chloro vs. This substitution may reduce metabolic deactivation but increase toxicity risks .
- Methyl vs. Aryl Groups : The 2,3-dimethyl substituents in the target compound improve steric shielding and lipophilicity relative to aryl-substituted analogs (e.g., H3 in ), which may enhance membrane permeability .
- Cyano Positioning: The 6-CN group is conserved across most analogs, suggesting its critical role in binding interactions. Derivatives like 16a () replace CN with carboxamide, reducing electronegativity but improving solubility .
Biological Activity
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS No. 1044770-63-9) is a heterocyclic compound exhibiting various biological activities. This article provides an overview of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 335.7 °C (predicted)
- pKa : 4.54 (predicted) .
The biological activity of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy.
- Kinase Inhibition : This compound has been studied for its potential as a dual inhibitor of FLT3 and Aurora kinases. These kinases are crucial in cell cycle regulation and proliferation, making them significant targets in cancer treatment .
- Anticancer Activity : It has shown promising results in inhibiting the growth of various cancer cell lines, including:
Biological Activity Overview
| Activity Type | Target/Effect | IC50 Value |
|---|---|---|
| Anticancer (HeLa) | Cell proliferation inhibition | 0.126 µM |
| Anticancer (SMMC-7721) | Cell proliferation inhibition | 0.071 µM |
| Anticancer (K562) | Cell proliferation inhibition | 0.164 µM |
| Kinase Inhibition | FLT3 and Aurora kinases | Not specified |
Case Study 1: Dual Kinase Inhibition
In a preclinical study, the compound was identified as a potent dual inhibitor of FLT3 and Aurora kinases, showcasing its potential for treating acute myeloid leukemia (AML). The study highlighted its oral bioavailability and favorable pharmacokinetic profile, making it a candidate for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship revealed that modifications to the imidazo[4,5-b]pyridine scaffold significantly impact its biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, describes a reflux-based method using chloroacetic acid, aromatic aldehydes, and fused sodium acetate in a mixed solvent of acetic anhydride and acetic acid. Microwave-assisted synthesis ( ) is an alternative for improving yields (e.g., 57–68%) by reducing reaction times. Key steps include:
- Reagent Selection : Use of 2,4-thiazolidinedione and arylmethylene malononitrile.
- Conditions : Reflux in sodium ethoxide solution or microwave irradiation (e.g., 150 W, 10–15 minutes).
- Purification : Crystallization from DMF/water or ethanol .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.24–2.37 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for similar derivatives) .
- X-ray Crystallography : Programs like SHELX ( ) refine crystal structures, validating bond lengths and angles .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Anticancer potential is evaluated via in vitro cell line assays. and describe protocols:
- Cell Lines : Ovarian (OVCAR-4, Skov3), lung (EKVX), and cervical cancer models.
- Dosage : Compounds tested at 10 µM, with growth percentage (GP) calculated relative to controls.
- Toxicity Screening : Compare cytotoxicity to non-tumor cells (e.g., HEK293) using viability assays (e.g., MTT). Example results: GP = -4.08% (OVCAR-4) and 29.14% (EKVX) for active derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and selectivity?
- Methodological Answer : Optimization strategies include:
- Microwave Assistance : Reduces reaction time (e.g., 2 hours → 15 minutes) and improves yields by 10–15% ( ).
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Use : Sodium acetate or triethylamine accelerates condensation .
- Byproduct Analysis : TLC/HPLC monitors intermediates to minimize side reactions .
Q. What structural modifications enhance its pharmacological activity?
- Substituent Addition : Introducing electron-withdrawing groups (e.g., -CF₃ at C3) increases cytotoxicity (e.g., GP = 29.14% in EKVX cells).
- Scaffold Fusion : Triazolo[4,5-b]pyridine derivatives show 3-fold higher activity than parent compounds.
- SAR Studies : Correlate substituent position (e.g., C6 cyano group) with target binding (e.g., kinase inhibition) .
Q. How are computational methods applied to study its mechanism?
- Methodological Answer : Molecular docking and DFT calculations predict binding modes and stability:
- Docking Software (AutoDock/Vina) : Simulate interactions with targets like complement factor B ( ) or kinases.
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps.
- MD Simulations : Assess stability in biological membranes (e.g., 100 ns trajectories) .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer : Discrepancies in GP values (e.g., -4.08% vs. 6.63% for OVCAR-4 in ) require:
- Dose-Response Curves : Establish IC₅₀ values to standardize potency metrics.
- Assay Validation : Use reference drugs (e.g., doxorubicin) as internal controls.
- Cell Line Authentication : Ensure no cross-contamination (e.g., STR profiling).
- Statistical Analysis : Apply ANOVA/Tukey tests to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
